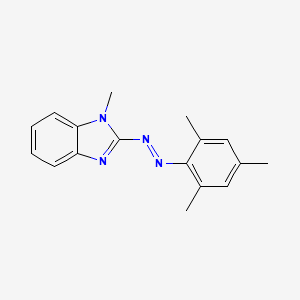
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole, also known as MDB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDB is a diazenylbenzimidazole derivative that has been synthesized through different methods.
作用機序
The mechanism of action of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole is not fully understood. However, studies have shown that 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has been shown to have low toxicity and good biocompatibility in vitro. Studies have shown that 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole does not affect the viability of normal cells, indicating its potential as a safe and effective anti-cancer agent. 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One advantage of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole is its ease of synthesis, which allows for large-scale production. 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole is also stable and can be stored for extended periods without degradation. However, one limitation of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole is its poor solubility in water, which can make it difficult to use in certain applications.
将来の方向性
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has shown promising results in various fields, and there are several future directions for its research. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole and its potential use in combination therapy with other anti-cancer agents. In material science, the use of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole-based MOFs in catalysis and gas separation applications can be further explored. Additionally, the development of new methods for the synthesis of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole and its derivatives can lead to the discovery of novel compounds with improved properties.
合成法
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has been synthesized through various methods, including the reaction of mesitylazide with 1-methyl-1H-benzimidazole, followed by reduction with sodium dithionite. Another method involves the reaction of mesitylazide with 1-methyl-1H-benzimidazole in the presence of copper (I) iodide. These methods have been successful in producing 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole with high yields and purity.
科学的研究の応用
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has been investigated for its anti-cancer properties. Studies have shown that 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has also been studied for its potential use as a fluorescent probe for imaging applications.
In material science, 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole-based MOFs have shown promising results in catalytic reactions.
特性
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(2,4,6-trimethylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-11-9-12(2)16(13(3)10-11)19-20-17-18-14-7-5-6-8-15(14)21(17)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNOTPYINPAXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=NC3=CC=CC=C3N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![2-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5107913.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate](/img/structure/B5107932.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107933.png)
![propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5107947.png)

![1-(4-methoxyphenyl)-3-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5107962.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)